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molecular formula C12H17NO3 B8588021 2-[(2-Methoxyphenoxy)methyl]morpholine

2-[(2-Methoxyphenoxy)methyl]morpholine

Cat. No. B8588021
M. Wt: 223.27 g/mol
InChI Key: CHUROPRTMCQLIS-UHFFFAOYSA-N
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Patent
US06479491B1

Procedure details

A mixture of 2-epoxy-1-(2-methoxyphenoxy)-propane (13.0 g, 72 mmol), 2-aminoethylhydrogensulfate (51 g, 361 mmol), potassium hydroxide (41 g, 722 mmol) in isopropanol (300 ml) and water 100 ml was refluxed for 8 h. Water was added and the product was extracted with two portions of ethylacetate. Drying and evaporation gave a crude product that was used without further purification. Yield 9.2 g.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:13][CH:2]1[CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH3:12].[NH2:14][CH2:15]COS(O)(=O)=O.[OH-].[K+].[CH:24](O)(C)C>O>[CH3:12][O:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[O:4][CH2:3][CH:2]1[O:1][CH2:13][CH2:15][NH:14][CH2:24]1 |f:2.3|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
O1C(COC2=C(C=CC=C2)OC)C1
Name
Quantity
51 g
Type
reactant
Smiles
NCCOS(=O)(=O)O
Name
Quantity
41 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 h
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with two portions of ethylacetate
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OCC2CNCCO2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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